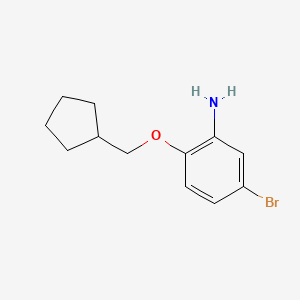
5-Bromo-2-(cyclopentylmethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-(cyclopentylmethoxy)aniline is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.18 . It is widely used in scientific research and industrial applications.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(cyclopentylmethoxy)aniline consists of a bromine atom (Br), a cyclopentylmethoxy group, and an aniline group attached to a benzene ring .Scientific Research Applications
Synthesis and Chemical Properties :
- Brominated aniline compounds are utilized in the synthesis of various chemically significant substances. For instance, the bromination of 2-(tert-butyl-NNO-azoxy)aniline leads to the production of para-bromo- and ortho, para-dibromoanilines, which are crucial intermediates in chemical synthesis (Churakov et al., 1994).
- The crystal structures of certain bromoaniline derivatives, such as p-bromo-N-(p-cyanobenzylidene)aniline, have been studied for their unique molecular arrangements and potential applications in materials science (Ojala et al., 2001).
Organic Chemistry and Catalysis :
- Bromoaniline derivatives play a significant role in organic synthesis. For example, base-promoted intramolecular cyclization of bromoacetylenic alcohol derivatives is an important reaction in the formation of cyclic compounds (Grandjean et al., 1992).
- Transition metal-free methods for synthesizing meta-bromoanilines from cyclopentanones have been developed, highlighting the significance of these compounds in the synthesis of biologically active molecules (Staudt et al., 2022).
Pharmaceutical and Medicinal Chemistry :
- Bromoaniline derivatives are used as synthons in the design and synthesis of nitrogen-containing heterocyclic compounds, which have numerous pharmaceutical applications (Mmonwa & Mphahlele, 2016).
- Certain brominated anilines have been explored for their potential as therapeutic agents, as seen in the synthesis of Bromo aniline derivatives and their evaluation against HSP90 chaperone, a target in skin cancer therapy (Meenakumari & Girija, 2022).
properties
IUPAC Name |
5-bromo-2-(cyclopentylmethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-10-5-6-12(11(14)7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMANBQIHLPYDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclopentylmethoxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





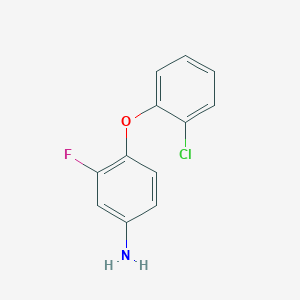

![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)
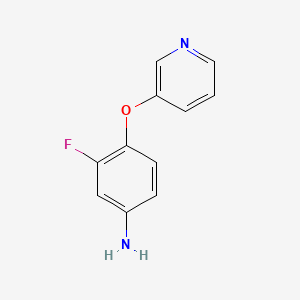
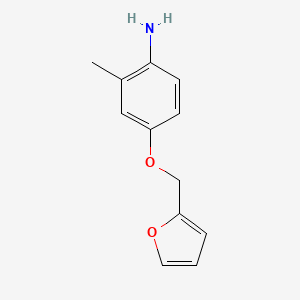
![2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B1328384.png)
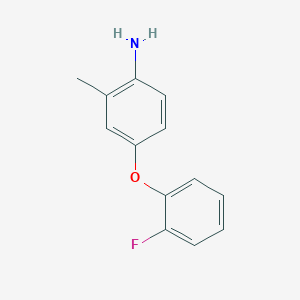
![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)

![4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B1328405.png)